molecular formula C9H9FN2O2S B2908226 N-Prop-2-ynyl-N-(pyridin-3-ylmethyl)sulfamoyl fluoride CAS No. 2411258-12-1

N-Prop-2-ynyl-N-(pyridin-3-ylmethyl)sulfamoyl fluoride

Cat. No.: B2908226
CAS No.: 2411258-12-1
M. Wt: 228.24
InChI Key: AHHPMSQBQMQZRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a propargyl bromide with a pyridine derivative to form the propargyl-pyridine backbone . The sulfamoyl fluoride group could then be introduced through a substitution reaction .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to its functional groups. The propargyl group could undergo addition reactions, the pyridine ring could participate in electrophilic aromatic substitution reactions, and the sulfamoyl fluoride group could undergo nucleophilic substitution reactions .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and its potential effects on the human body. For example, compounds containing sulfamoyl fluoride groups can be hazardous due to their reactivity .

Future Directions

Future research on this compound could involve studying its reactivity, its potential uses, and its safety. This could involve conducting laboratory experiments to determine its physical and chemical properties, testing its potential uses in various applications, and assessing its safety through toxicity studies .

Properties

IUPAC Name

N-prop-2-ynyl-N-(pyridin-3-ylmethyl)sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c1-2-6-12(15(10,13)14)8-9-4-3-5-11-7-9/h1,3-5,7H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPMSQBQMQZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CN=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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